2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an octahydrobenzo[b][1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the octahydrobenzo[b][1,4]dioxin ring: This involves the hydrogenation of benzo[b][1,4]dioxin using a suitable catalyst such as palladium on carbon.
Coupling of the two moieties: The final step involves the acylation of the benzo[d][1,3]dioxole derivative with the octahydrobenzo[b][1,4]dioxin derivative using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The octahydrobenzo[b][1,4]dioxin ring can be further hydrogenated to form fully saturated derivatives.
Substitution: Both moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated dioxin derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biochemistry: Used in the study of enzyme interactions and inhibition.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can participate in π-π interactions, while the octahydrobenzo[b][1,4]dioxin ring can provide steric hindrance, affecting the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- 2-(benzo[d][1,3]dioxol-5-yl)ethanamine
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and octahydrobenzo[b][1,4]dioxin moieties. This dual structure imparts distinct chemical and physical properties, making it versatile for various applications.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-17(8-11-1-3-14-15(7-11)23-10-22-14)18-12-2-4-13-16(9-12)21-6-5-20-13/h1,3,7,12-13,16H,2,4-6,8-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSRRHADHCBSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC4=C(C=C3)OCO4)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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